![molecular formula C7H20Cl3N3 B1603733 N-(3-Aminopropyl)piperazine trihydrochloride CAS No. 52198-67-1](/img/structure/B1603733.png)
N-(3-Aminopropyl)piperazine trihydrochloride
Overview
Description
N-(3-Aminopropyl)piperazine trihydrochloride is a chemical compound that belongs to the piperazine family. It is commonly referred to as APPI and is widely used in scientific research. APPI has a unique chemical structure that makes it useful in various biochemical and physiological studies.
Scientific Research Applications
Antibacterial Activity
- Preparation and Antibacterial Properties : The synthesis of bis-Schiff bases containing a piperazine ring has been explored, demonstrating significant antibacterial activity against bacteria like Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2018).
- Antibacterial Schiff Bases : N,N′-Bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, a Schiff base synthesized from 1,4-bis(3-aminopropyl)piperazine, has shown antibacterial efficacy against similar strains of bacteria (Xu et al., 2012).
Antimalarial Activity
- Protein Disulfide Isomerase Inhibition : A study identified a series of 1,4-bis(3-aminopropyl)piperazine compounds displaying antiplasmodial activity. They were effective against various Plasmodium falciparum strains and led to the identification of a protein disulfide isomerase homologue as a potential target (Florenta et al., 2000).
- N1-(7-chloro-4-quinolyl) Derivatives : Derivatives of 1,4-bis(3-aminopropyl)piperazine were synthesized and evaluated against a chloroquine-resistant strain of Plasmodium falciparum, revealing promising therapeutic potential (Ryckebusch et al., 2005).
Crystal Structure and Characterization
- Crystallography of Bis-Schiff Bases : The crystal structure of N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine was determined, which is crucial for understanding its interaction mechanisms and potential applications (Xu et al., 2012).
Anticancer Research
- N,N′-Di(3-amino-dithiocarboxylic) Propionyl Piperazine : This compound was synthesized and demonstrated anticancer activity, highlighting its potential in medical treatments (Bao, 2001).
Other Applications
- Cyclic Borinate Derivatives : Research into the synthesis of cyclic borinates using piperazine alcohols has been conducted, contributing to our understanding of new heterocyclic systems and their potential applications (Höpfl et al., 1998).
- Novel Polynitrile Synthesis : A study on the synthesis of N,N,N′,N′-tetra(2-cyanoethyl)-1,4-bis(3-aminopropyl)piperazine, characterized its crystal structure and thermal behavior, indicating its stability and potential in various industrial applications (Xu et al., 2011).
Cardiotropic Activity
- 1-(Methoxybenzyl)-4-{2-[(Methoxybenzyl)-Amino]Ethyl}Piperazines : This compound displayed significant antiarrhythmic activity, suggesting its potential in cardiotropic applications (Mokrov et al., 2019).
properties
IUPAC Name |
3-piperazin-1-ylpropan-1-amine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3.3ClH/c8-2-1-5-10-6-3-9-4-7-10;;;/h9H,1-8H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDFJVDYTJSSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615258 | |
Record name | 3-(Piperazin-1-yl)propan-1-amine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)piperazine trihydrochloride | |
CAS RN |
52198-67-1 | |
Record name | 3-(Piperazin-1-yl)propan-1-amine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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